molecular formula C10H15NOS B13029841 (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Cat. No.: B13029841
M. Wt: 197.30 g/mol
InChI Key: OEZDLOLXBIECOF-OIBJUYFYSA-N
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Description

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. The compound features an amino group, a hydroxyl group, and a thiophenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophenol and (S)-epichlorohydrin.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiophenyl derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as the MAP kinase pathway, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(3-methylphenyl)propan-2-OL: A similar compound without the thiophenyl group.

    1-Amino-1-(3-methylthiophenyl)ethanol: A structurally related compound with a different carbon chain length.

Uniqueness

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a chiral compound with a distinctive molecular structure that includes an amino group, a hydroxyl group, and a 3-methylthiophenyl moiety. Its molecular formula is C10_{10}H15_{15}NOS, and it has a molecular weight of approximately 197.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's unique structure allows it to participate in various chemical reactions, making it versatile for synthetic applications. The presence of the thiophenyl group may contribute to its interaction with biological targets, influencing its pharmacological properties.

PropertyValue
Molecular FormulaC10_{10}H15_{15}NOS
Molecular Weight197.30 g/mol
CAS Number1270118-39-2
Chiral Configuration(1S,2S)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological molecules such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Antiproliferative Effects

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50_{50} values in the nanomolar range against MCF-7 breast cancer cells. This suggests that this compound may possess similar properties.

Interaction Studies

Research into the interaction of this compound with biological molecules has focused on understanding its mechanism of action. These studies often involve:

  • Binding Affinity : Evaluating how well the compound binds to target proteins.
  • Cell Cycle Analysis : Investigating effects on cell cycle progression in cancer cells.

For example, flow cytometry studies have shown that related compounds can induce apoptosis in cancer cells by arresting them in specific phases of the cell cycle.

Study on Antiproliferative Activity

A notable case study examined the antiproliferative effects of various derivatives of amino alcohols on MCF-7 cells. The study found that certain modifications to the amino alcohol structure significantly enhanced biological activity.

Table 1: Antiproliferative Activities of Related Compounds

Compound NameIC50_{50} (nM)Mechanism of Action
This compoundTBDPotential tubulin destabilization
CA-4 (Reference Compound)3.9Inhibition of tubulin polymerization
Compound X33Apoptosis induction via G2/M_{2}/M arrest

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1

InChI Key

OEZDLOLXBIECOF-OIBJUYFYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)SC)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)SC)N)O

Origin of Product

United States

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